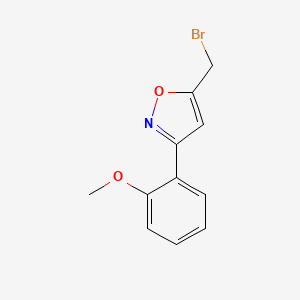

5-(Bromomethyl)-3-(2-methoxyphenyl)isoxazole

描述

5-(Bromomethyl)-3-(2-methoxyphenyl)isoxazole is a halogenated isoxazole derivative characterized by a bromomethyl group at position 5 and a 2-methoxyphenyl substituent at position 3 of the isoxazole ring. The bromomethyl group enhances electrophilicity, making the compound reactive in substitution reactions, while the 2-methoxyphenyl moiety contributes to electronic and steric effects, influencing solubility and biological interactions.

属性

IUPAC Name |

5-(bromomethyl)-3-(2-methoxyphenyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-14-11-5-3-2-4-9(11)10-6-8(7-12)15-13-10/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAJCMXDKDXRQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NOC(=C2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-(2-methoxyphenyl)isoxazole typically involves the bromination of 3-(2-methoxyphenyl)isoxazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process would include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

化学反应分析

Types of Reactions

5-(Bromomethyl)-3-(2-methoxyphenyl)isoxazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxyphenyl group can be oxidized to form corresponding phenolic or quinone derivatives.

Reduction Reactions: The isoxazole ring can be reduced under specific conditions to form isoxazoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of azido, thiocyanato, or alkoxy derivatives.

Oxidation Reactions: Formation of phenolic or quinone derivatives.

Reduction Reactions: Formation of isoxazoline derivatives.

科学研究应用

Antiviral Properties

Research indicates that isoxazole derivatives can act as antiviral agents. For instance, a study highlighted the efficacy of similar isoxazole compounds in inhibiting filoviral entry into cells, showcasing the potential of these compounds in developing treatments for viral infections such as Ebola and Marburg . The structure-activity relationship (SAR) studies suggest that modifications at the 5-position of the isoxazole ring significantly influence antiviral activity.

| Compound | IC50 (μM) | Activity |

|---|---|---|

| 5-(Bromomethyl)-3-(2-methoxyphenyl)isoxazole | TBD | Antiviral |

| Related isoxazole derivative | 30 | Inhibitor of filoviral entry |

Immunomodulatory Effects

Isoxazole derivatives have been reported to exhibit immunoregulatory properties. A review detailed the immunosuppressive activities of various isoxazoles, demonstrating their potential in treating autoimmune diseases and transplant rejection . The compound this compound may share similar mechanisms, potentially modulating immune responses through inhibition of lymphocyte proliferation.

Synthesis and Biological Evaluation

A comprehensive study on the synthesis of isoxazole derivatives revealed that compounds with specific substitutions at the 3- and 5-positions exhibited enhanced biological activities . The synthesis of this compound was performed using established methodologies, allowing for the exploration of its biological properties.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related isoxazoles indicated that the presence of bromine at the 5-position significantly enhances the compound's reactivity and biological activity . This suggests that this compound could be optimized further for improved efficacy against specific targets.

作用机制

The mechanism of action of 5-(Bromomethyl)-3-(2-methoxyphenyl)isoxazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity.

相似化合物的比较

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 2-methoxyphenyl group (electron-donating) in the target compound contrasts with nitro (electron-withdrawing) or bromo substituents, altering electronic density and reaction kinetics .

Physical and Spectral Properties

- Melting Points: Derivatives with polar groups (e.g., 4i in , m.p. 149.5–151.1°C) have higher melting points than nonpolar analogs (e.g., 4l, m.p. 50.0–50.7°C) .

- Spectral Data :

生物活性

5-(Bromomethyl)-3-(2-methoxyphenyl)isoxazole is a compound belonging to the isoxazole family, characterized by its unique structure that includes a bromomethyl group and a methoxyphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are critical for various therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C10H10BrN2O

- Molecular Weight : Approximately 252.1 g/mol

- Structure : The compound features a five-membered isoxazole ring with a bromomethyl group at the 5-position and a 2-methoxyphenyl group at the 3-position.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Studies have shown that isoxazole derivatives can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi. For instance, compounds in this class have demonstrated activity against various pathogens, suggesting their utility as antimicrobial agents.

- Anticancer Properties : Isoxazole derivatives have been studied for their anticancer potential. Some derivatives have shown the ability to inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor. For example, certain isoxazoles have been reported to inhibit enzymes like urease, which is involved in various pathological conditions. The mechanism typically involves binding to the active site of the enzyme, thus preventing substrate interaction.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. These interactions can influence various cellular pathways:

- Binding Affinity : The bromomethyl group enhances the reactivity of the compound, allowing it to form stable complexes with target proteins or enzymes . This binding can modulate enzymatic activity or receptor signaling pathways.

- Cellular Uptake : The presence of the methoxy group may facilitate cellular uptake, enhancing the compound's bioavailability and effectiveness within biological systems .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole | Moderate | High | Yes |

| 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole | High | Moderate | Yes |

| This compound | High | High | Yes |

Case Studies

- Anticancer Activity Study : A study evaluating various isoxazole derivatives found that this compound exhibited significant inhibitory effects on prostate cancer cell lines (LNCaP). The compound was shown to induce apoptosis and inhibit cell proliferation at micromolar concentrations .

- Enzyme Inhibition Study : Another investigation focused on the enzyme inhibition properties of isoxazoles revealed that this compound could effectively inhibit urease activity, which is crucial for managing conditions like kidney stones and certain infections.

常见问题

Q. What are the recommended synthetic routes for preparing 5-(Bromomethyl)-3-(2-methoxyphenyl)isoxazole, and how can purity be optimized?

The compound can be synthesized via cyclization reactions using halogenating agents such as N-chlorosuccinimide (NCS) in inert solvents like CCl₄. A typical protocol involves reacting precursors like (E)-methyl 2-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)-3-(2-methoxyphenyl)acrylate with NCS at 0–10°C, followed by neutralization with triethylamine . Purification is achieved via column chromatography (e.g., silica gel with 7% EtOAc/hexanes). Purity optimization requires monitoring reaction progress using TLC and ensuring anhydrous conditions to avoid side reactions .

Q. How can the structural conformation of this compound be characterized experimentally?

X-ray crystallography is the gold standard for determining bond lengths, angles, and ring puckering. For example, related isoxazole derivatives exhibit half-chair conformations in pyran rings (q₂ = 0.395 Å, q₃ = -0.296 Å) and envelope conformations in isoxazole rings (q₂ = 0.246 Å) . Dihedral angles between aromatic and heterocyclic rings (e.g., 5.86° between pyran and benzene rings) provide insights into steric interactions . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy validate functional groups and substituent positions.

Q. What solvent systems and storage conditions are optimal for maintaining stability?

The compound should be stored in airtight containers under inert gas (N₂/Ar) at -20°C to prevent bromomethyl group hydrolysis. Solubility tests in polar aprotic solvents (e.g., DMSO, DMF) and non-polar solvents (e.g., EtOAc, hexanes) are recommended. Stability under varying pH and temperature should be assessed via HPLC-UV .

Advanced Research Questions

Q. How do substituent positions (e.g., bromomethyl vs. methoxyphenyl) influence enzymatic inhibition profiles?

Substituent positioning significantly impacts enzyme interactions. For instance, 3-(4-chlorophenyl)isoxazole shows uncompetitive inhibition of glutathione reductase (GR) with IC₅₀ = 0.059 μM, while its 5-substituted analog exhibits weaker inhibition (IC₅₀ = 0.107 μM) due to steric hindrance differences in the enzyme’s active site . Molecular docking studies can map substituent-enzyme interactions, focusing on hydrogen bonding (e.g., methoxy groups with Arg residues) and halogen bonding (bromine with hydrophobic pockets) .

Q. What methodologies resolve contradictions in inhibition data between structurally similar derivatives?

Kinetic assays (e.g., Lineweaver-Burk plots) differentiate inhibition types (competitive/uncompetitive). For example, 3-(4-bromophenyl)isoxazole competitively inhibits glutathione S-transferase (GST) (Kᵢ = 0.059 μM), while 3-(4-nitrophenyl) derivatives show mixed inhibition. Discrepancies arise from electronic effects (e.g., nitro groups altering substrate binding) . Cross-validating IC₅₀ values with isothermal titration calorimetry (ITC) ensures accuracy in binding affinity measurements .

Q. How can computational methods predict the bioactivity of novel analogs?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity. For example, trifluoromethyl (–CF₃) groups enhance anti-cancer activity by 8-fold compared to non-fluorinated analogs (IC₅₀ = 2.63 μM vs. 19.72 μM in MCF-7 cells) due to increased electrophilicity . Molecular dynamics (MD) simulations model ligand-enzyme binding stability, focusing on substituent-driven conformational changes in active sites .

Q. What strategies improve synthetic yields while minimizing byproducts?

Optimizing stoichiometry (e.g., 1:1 molar ratio of triazine and phenol derivatives) and using catalysts (e.g., Pd for cross-coupling reactions) enhance efficiency . Microwave-assisted synthesis reduces reaction time and byproduct formation. For bromomethyl derivatives, controlling temperature (<10°C) during halogenation prevents di-substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。